molecular formula C16H8Cl2N4S4 B2683271 N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1286709-40-7

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2683271
CAS No.: 1286709-40-7
M. Wt: 455.41
InChI Key: MYDHYVVAKOIFSC-UHFFFAOYSA-N
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Description

N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a heterocyclic compound characterized by a fused benzothiazole-thiazole core with chloro and methylsulfanyl substituents. These analogs share a common [1,3]thiazolo[4,5-g][1,3]benzothiazole scaffold, with variations in substituents influencing physicochemical and biological properties .

Properties

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N4S4/c1-23-16-20-9-3-2-8-12(13(9)26-16)25-14(19-8)22-15-21-11-7(18)4-6(17)5-10(11)24-15/h2-5H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDHYVVAKOIFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi at concentrations ranging from 12.5 to 100 μg/mL .

Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have demonstrated that benzothiazole derivatives can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Histone Deacetylase Inhibition
Another promising application is in the inhibition of histone deacetylases (HDACs), which are implicated in cancer progression. Compounds derived from benzothiazole scaffolds have been shown to effectively inhibit HDAC activity, thus contributing to their anticancer effects .

Agricultural Applications

Pesticidal Activity
this compound has potential as a pesticide. Its structural features suggest that it may act against various agricultural pests and pathogens. Preliminary studies indicate effective pest control at low concentrations .

Materials Science

Polymeric Applications
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and UV resistance. Research has shown that benzothiazole derivatives can improve the mechanical strength of polymers when used as additives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity against bacteria/fungi ,
Anticancer properties (MCF-7 and HeLa cells) ,
Histone deacetylase inhibition
Agricultural ApplicationsPesticidal activity against agricultural pests
Materials ScienceEnhancing polymer properties

Case Studies

  • Antimicrobial Efficacy Study
    A study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against resistant strains of bacteria .
  • Anticancer Screening
    In vitro assays evaluated the anticancer potential of benzothiazole derivatives on multiple cancer cell lines. The results showed significant cytotoxicity with IC50 values indicating strong antiproliferative effects on MCF-7 cells compared to control groups .

Mechanism of Action

The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound differs from its closest analog, 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine , by the addition of a 4,6-dichloro-1,3-benzothiazol-2-yl group and a methylsulfanyl moiety at position 2. Key structural and property comparisons are summarized below:

Property Target Compound 7-(Methylsulfanyl) Analog (CAS 397290-24-3)
Molecular Formula C₁₆H₁₀Cl₂N₄S₄ C₉H₇N₃S₃
Molecular Weight ~465.4 g/mol (calculated) 253.37 g/mol
Substituents 4,6-Dichloro-1,3-benzothiazol-2-yl, 2-methylsulfanyl 7-Methylsulfanyl
Predicted Boiling Point Higher (due to increased molecular weight and chloro groups) 487.6±55.0 °C
Predicted Solubility Lower (chloro groups enhance hydrophobicity) Not reported

The chloro substituents likely enhance electrophilicity and binding affinity to biological targets, while the methylsulfanyl group may influence metabolic stability .

Spectroscopic Comparisons

While NMR data for the target compound are unavailable, studies on structurally related molecules (e.g., rapamycin analogs) demonstrate that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36 and 39–44) can pinpoint structural modifications . For example:

  • In Rapamycin analogs , methylsulfanyl groups caused distinct chemical shift deviations in regions A (39–44 ppm) and B (29–36 ppm), correlating with altered electronic environments .
  • Similar analysis could be applied to the target compound to map substituent effects on its fused heterocyclic system.

Biological Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antimicrobial, antifungal, and cytotoxic effects. We will also discuss structure-activity relationships (SAR) and summarize relevant case studies and research findings.

Chemical Structure

The compound features a unique structure that combines multiple heterocyclic rings. The presence of thiazole and benzothiazole moieties contributes to its pharmacological properties. The dichloro substitution is believed to enhance its biological activity by influencing electronic properties and molecular interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains:

CompoundMIC (µg/mL)Target Organisms
Compound 7330Candida albicans
Compound 756.25Klebsiella pneumoniae, Pseudomonas aeruginosa
Compound 7632Escherichia coli, Fusarium oxysporum

The structure–activity relationship indicates that modifications to the thiazole ring can enhance antibacterial efficacy, particularly through the introduction of electron-withdrawing groups .

Antifungal Activity

The compound's antifungal activity has also been evaluated. In a comparative study:

CompoundMIC (mM)Target Organisms
Compound A4.01Aspergillus niger
Compound B3.92Candida albicans

These results suggest that the compound may possess significant antifungal properties, particularly against common pathogens in clinical settings .

Cytotoxicity

Cytotoxic studies have demonstrated that certain derivatives exhibit selective toxicity towards cancer cell lines. For example:

Cell LineIC50 (µM)
HeLa15
MCF-720

This indicates potential for further development as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives showed that compounds with dichloro substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts. The presence of the sulfonyl group was particularly noted as beneficial for antimicrobial action .

Case Study 2: Structure-Activity Relationship
Research into the SAR of benzothiazole derivatives found that modifications at the para position significantly affected biological activity. Compounds with electron-withdrawing groups demonstrated improved potency against bacterial strains .

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